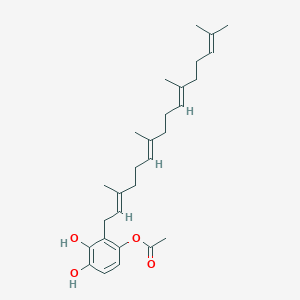
Suillin
Description
Suillin is a tetraprenylphenol compound primarily isolated from fungi of the Suillus genus, such as Suillus luteus and Suillus placidus. It has a molecular formula of C₂₈H₄₀O₄ and exhibits a mixed-type inhibitory mechanism against acetylcholinesterase (AChE), with an IC₅₀ of 31.50 μM and a Ki of 17.25 μM . Structurally, this compound features a phenolic core with prenyl side chains, which contribute to its bioactivity. It is extracted via ethyl acetate or ethanol from dried fruiting bodies and has been studied for its dual roles in neuroprotection (via AChE inhibition) and anticancer activity (via apoptosis induction) .
Properties
CAS No. |
103538-03-0 |
|---|---|
Molecular Formula |
C28H40O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[3,4-dihydroxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate |
InChI |
InChI=1S/C28H40O4/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-27(32-24(6)29)19-18-26(30)28(25)31/h10,12,14,16,18-19,30-31H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+ |
InChI Key |
TVYGOMSIBBSIKO-MLAGYPMBSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1O)O)OC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |
Other CAS No. |
103538-03-0 |
Synonyms |
4-acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene suillin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iso-suillin
- Structural Differences : Iso-suillin is a structural isomer of suillin, differing in the position of hydroxyl and prenyl groups .
- Bioactivity: Anticancer: Iso-suillin induces apoptosis in human small-cell lung cancer H446 cells by activating caspase-8, caspase-9, and caspase-3 pathways. It upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, increasing the Bax/Bcl-2 ratio . IC₅₀: Iso-suillin’s IC₅₀ against H446 cells ranges from 6.82–20.45 μM, comparable to this compound’s potency in hepatoma cells (IC₅₀ ~2 μM for HepG2) .
Grifolin and Neogrifolin
- Structural Similarities: Both are prenylphenols with a phenolic core but lack the extended prenyl chains of this compound .
- Bioactivity :
- Anticancer : Grifolin suppresses KRAS expression in colon cancer cells, while this compound targets mitochondrial and death receptor pathways .
- Antioxidant : Neogrifolin shows stronger free radical scavenging activity (DPPH EC₅₀ = 119.1 μg/mL) compared to this compound, which lacks significant antioxidant effects .
Brunneins and Infractopicrin
- Source : Isolated from Cortinarius brunneus and Cortinarius infractus, respectively .
- AChE Inhibition :
- Infractopicrin (IC₅₀ = 9.72 μM) and 10-hydroxy-infractopicrin (IC₅₀ = 12.7 μM) are more potent AChE inhibitors than this compound (IC₅₀ = 31.50 μM) .
- Selectivity : Infractopicrin exhibits higher selectivity for AChE over butyrylcholinesterase (BuChE), whereas this compound’s selectivity remains uncharacterized .
Pharmacological Comparison
Acetylcholinesterase Inhibition
- Mechanistic Insight : this compound reduces both Vmax and Km in AChE kinetics, suggesting binding to both free enzyme (E) and enzyme-substrate complex (ES) . In contrast, infractopicrin acts as a pure competitive inhibitor .
Anticancer Activity
- Therapeutic Potential: this compound’s dual induction of apoptosis via mitochondrial and death receptor pathways makes it a broader-spectrum anticancer agent compared to iso-suillin or grifolin .
Advantages and Limitations
- This compound :
- Iso-suillin: Pros: Strong apoptosis induction in lung cancer; lower toxicity to normal lymphocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


